molecular formula C8H10N2O2 B6195306 methyl 5,6-dimethylpyridazine-3-carboxylate CAS No. 2731007-18-2

methyl 5,6-dimethylpyridazine-3-carboxylate

Cat. No.: B6195306
CAS No.: 2731007-18-2
M. Wt: 166.2
InChI Key:
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Description

Methyl 5,6-dimethylpyridazine-3-carboxylate is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6-dimethylpyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethylpyridazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethylpyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydropyridazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a variety of functionalized pyridazines.

Scientific Research Applications

Methyl 5,6-dimethylpyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of methyl 5,6-dimethylpyridazine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the methyl and carboxylate groups.

    Pyridazinone: A derivative with a keto group, showing different chemical and biological properties.

    Dimethylpyridazine: Similar to methyl 5,6-dimethylpyridazine-3-carboxylate but lacks the carboxylate group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its carboxylate group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 5,6-dimethylpyridazine-3-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dimethylpyridazine", "methyl chloroformate", "triethylamine", "sodium hydride", "dimethyl sulfate", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: 2,3-dimethylpyridazine is reacted with methyl chloroformate and triethylamine to form methyl 5,6-dimethylpyridazine-3-carboxylate.", "Step 2: Sodium hydride is added to the reaction mixture to deprotonate the carboxylic acid group.", "Step 3: Dimethyl sulfate is added to the reaction mixture to methylate the carboxylic acid group.", "Step 4: Acetic anhydride and sodium acetate are added to the reaction mixture to form the acetylated product.", "Step 5: The reaction mixture is quenched with ethanol and the product is isolated through filtration and purification." ] }

CAS No.

2731007-18-2

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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